molecular formula C8H16B2O4 B3421839 2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane CAS No. 230299-23-7

2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane

Cat. No.: B3421839
CAS No.: 230299-23-7
M. Wt: 197.84 g/mol
InChI Key: PXOIZSANKBSZEY-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane is a boron-containing compound characterized by its unique structure featuring two dioxaborolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane typically involves the reaction of boronic acids or boronates with diols under dehydrating conditions. One common method includes the reaction of 4,5-dimethyl-1,3,2-dioxaborolane with boronic acid derivatives in the presence of a dehydrating agent such as toluene or xylene, often under reflux conditions to facilitate the removal of water and drive the reaction to completion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Catalysts and solvents are chosen to maximize the purity and yield of the final product while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert it into borohydrides or other boron-containing reduced species.

    Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenated reagents and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is explored for its potential in drug delivery systems and as a precursor for boron-containing pharmaceuticals.

    Medicine: It is investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: The compound is utilized in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-oxygen bonds.

Mechanism of Action

The mechanism by which 2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of its boron atoms with various molecular targets. In organic synthesis, the boron atoms facilitate the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. In medicinal applications, the boron atoms can interact with biological molecules, potentially leading to therapeutic effects such as in BNCT, where boron atoms capture neutrons and release high-energy particles that destroy cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Phenylboronic acid pinacol ester
  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane is unique due to its dual dioxaborolane rings, which provide enhanced stability and reactivity compared to similar compounds. This structural feature allows for more efficient and selective reactions in organic synthesis and other applications.

Properties

IUPAC Name

2-(4,5-dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16B2O4/c1-5-6(2)12-9(11-5)10-13-7(3)8(4)14-10/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOIZSANKBSZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)C)C)B2OC(C(O2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16B2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233055
Record name 4,4′,5,5′-Tetramethyl-2,2′-bi-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230299-23-7
Record name 4,4′,5,5′-Tetramethyl-2,2′-bi-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=230299-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′,5,5′-Tetramethyl-2,2′-bi-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane
Reactant of Route 2
2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane
Reactant of Route 3
2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane
Reactant of Route 4
2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane
Reactant of Route 5
2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane
Reactant of Route 6
2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane

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